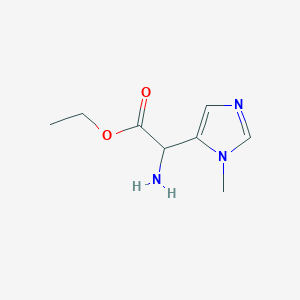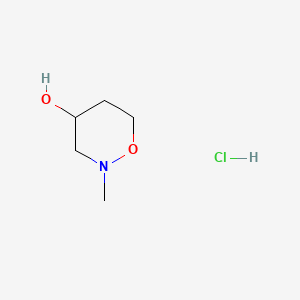
2-Methyl-1,2-oxazinan-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-oxazinan-4-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It belongs to the class of oxazinanones, which are six-membered cyclic urethanes. These compounds are known for their significant biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-oxazinan-4-ol hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using a Brønsted acid catalyst such as silica-supported perchloric acid (HClO4) in methanol . This method is eco-friendly and operates under mild reaction conditions, yielding the desired oxazinanone in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further improve the sustainability of the industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2-oxazinan-4-ol hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxazinone derivatives.
Reduction: Reduced oxazinanol derivatives.
Substitution: Substituted oxazinanol derivatives.
Scientific Research Applications
2-Methyl-1,2-oxazinan-4-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2-oxazinan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. Additionally, its anti-inflammatory properties are attributed to its ability to modulate the activity of inflammatory mediators .
Comparison with Similar Compounds
2-Methyl-1,2-oxazinan-4-ol hydrochloride can be compared with other similar compounds such as:
1,3-Oxazinan-2-one: Another oxazinanone derivative with similar biological activities.
Oxazolidinones: A class of compounds with antibacterial properties, used in the treatment of infections.
Carbamate derivatives: Compounds with diverse applications in agriculture and medicine.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
2-methyloxazinan-4-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6-4-5(7)2-3-8-6;/h5,7H,2-4H2,1H3;1H |
InChI Key |
XBTUPVLSMAWJLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCO1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


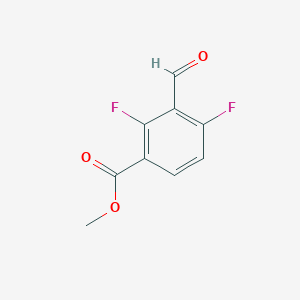
![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
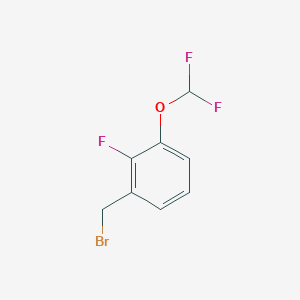
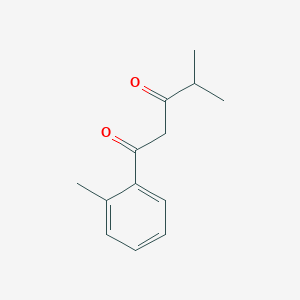
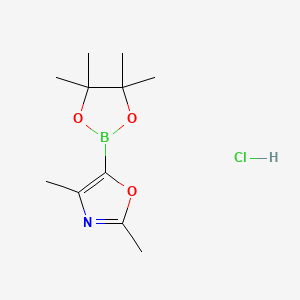
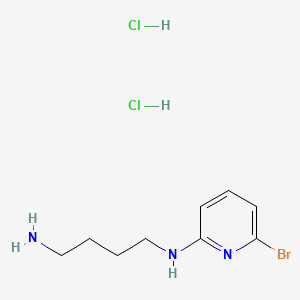


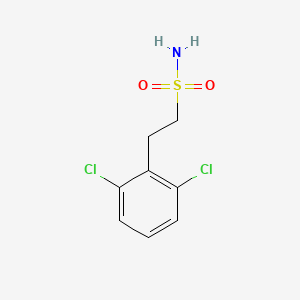
![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)
